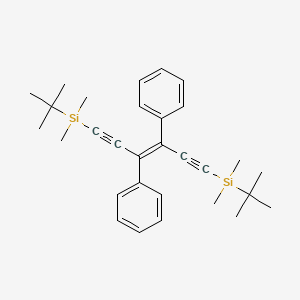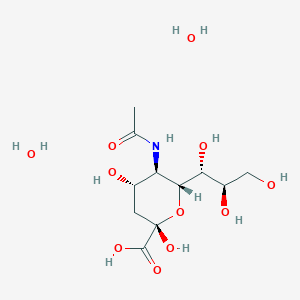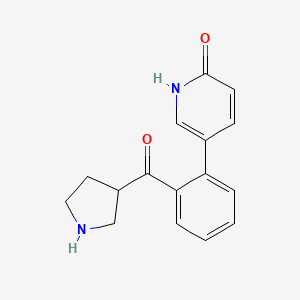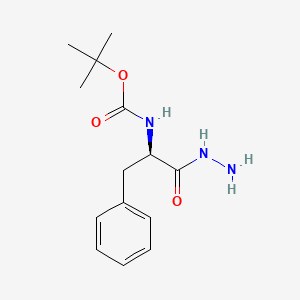
tert-Butyl (R)-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydrazinyl group, and a phenylpropan-2-yl moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydrazinyl and phenylpropan-2-yl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides are common, leading to the formation of N-Boc-protected anilines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Research into carbamate derivatives has shown potential in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound’s stability and reactivity make it useful in industrial processes for the production of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with various molecular targets. The hydrazinyl group can form stable complexes with metal ions, which can be exploited in catalysis. Additionally, the carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate include:
tert-Butyl N-Hydroxycarbamate: Used in similar applications as a protecting group for amines.
tert-Butyl (2-Aminophenyl)Carbamate: Another carbamate derivative with applications in organic synthesis.
tert-Butyl Carbamate: A simpler carbamate used in the synthesis of N-Boc-protected anilines.
The uniqueness of tert-Butyl ®-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI-Schlüssel |
GHSCWLGHLYTNJH-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NN |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

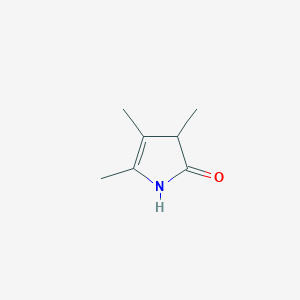
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
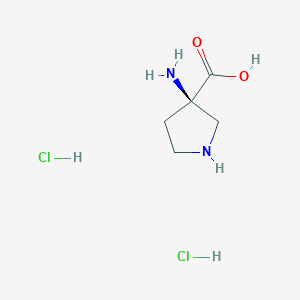
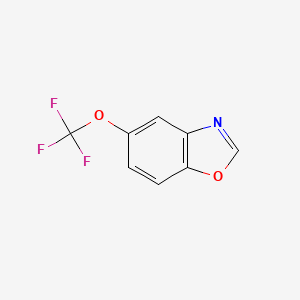
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
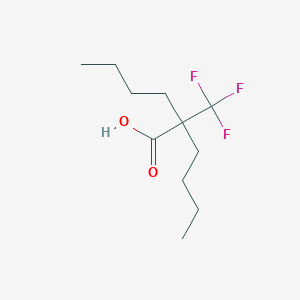
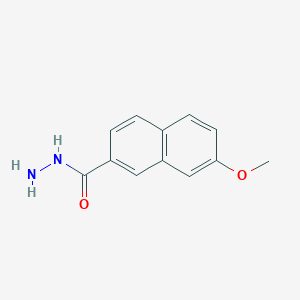
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
